An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl Methacrylate: Synthesis, Polymerization, and Advanced Applications
An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl Methacrylate: Synthesis, Polymerization, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a fluorinated monomer that has garnered significant interest across various high-technology sectors. Identified by its CAS number 45102-52-1 , this specialized methacrylate ester is a critical building block for the synthesis of advanced polymers with unique and desirable properties. The incorporation of a tetrafluoropropyl group imparts enhanced thermal stability, chemical resistance, and hydrophobicity to the resulting polymers, making them invaluable in fields ranging from material science to pharmaceuticals. This guide provides a comprehensive overview of TFPMA, from its fundamental physicochemical properties and synthesis to its polymerization characteristics and diverse applications.
Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl Methacrylate
A thorough understanding of the physical and chemical attributes of TFPMA is essential for its effective handling, synthesis, and polymerization. As a colorless, clear liquid, it is engineered to high purity standards, typically exceeding 99.0%, rendering it suitable for high-precision applications.
| Property | Value | Source(s) |
| CAS Number | 45102-52-1 | [1] |
| Molecular Formula | C₇H₈F₄O₂ | [1] |
| Molecular Weight | 200.13 g/mol | [1] |
| Density | 1.25 g/mL at 25 °C | |
| Boiling Point | 124 °C | |
| Refractive Index (n20/D) | 1.373 | |
| Flash Point | 51 °C (123.8 °F) - closed cup | |
| Synonyms | 1H,1H,3H-Tetrafluoropropyl methacrylate, Methacrylic Acid 2,2,3,3-Tetrafluoropropyl Ester |
Synthesis and Purification of the Monomer
The synthesis of 2,2,3,3-Tetrafluoropropyl methacrylate can be achieved through several esterification methods. A common and effective approach is the acid-catalyzed esterification of methacrylic acid with 2,2,3,3-tetrafluoropropanol. This method, a variation of the Fischer-Speier esterification, offers high yields and utilizes readily available starting materials.
Diagram of the Synthesis of 2,2,3,3-Tetrafluoropropyl Methacrylate
Caption: Synthesis of TFPMA via acid-catalyzed esterification.
Experimental Protocol: Esterification of Methacrylic Acid
This protocol describes a representative lab-scale synthesis of 2,2,3,3-Tetrafluoropropyl methacrylate.
Materials:
-
Methacrylic acid
-
2,2,3,3-Tetrafluoropropanol
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
All reagents should be of high purity.
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methacrylic acid, a molar excess of 2,2,3,3-tetrafluoropropanol, a catalytic amount of p-toluenesulfonic acid (typically 1-2 mol% relative to the limiting reagent), and a small amount of hydroquinone to prevent polymerization. Add toluene as the solvent.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted methacrylic acid. Wash subsequently with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2,2,3,3-Tetrafluoropropyl methacrylate.[4] The reduced pressure is necessary to prevent polymerization at elevated temperatures.
Polymerization Characteristics
2,2,3,3-Tetrafluoropropyl methacrylate can be polymerized using various techniques, including free-radical and controlled radical polymerization methods. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.
Free-Radical Polymerization
Conventional free-radical polymerization is a straightforward method to produce high molecular weight poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPMA).
Caption: Schematic of free-radical polymerization of TFPMA.
Materials:
-
2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA), freshly distilled
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as the initiator[5]
-
Anhydrous toluene or ethyl acetate as the solvent
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating plate/oil bath
-
Beaker for precipitation
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the TFPMA monomer and the initiator (e.g., BPO) in the solvent. The monomer concentration is typically in the range of 1-2 M.
-
Degassing: Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes or by several freeze-pump-thaw cycles. Oxygen can inhibit free-radical polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for BPO) under a nitrogen atmosphere with constant stirring. The reaction time can vary from a few hours to overnight, depending on the desired conversion.
-
Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6][7]
Caption: Key steps in RAFT polymerization of TFPMA.
Materials:
-
2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA), freshly distilled
-
2-Cyano-2-propyldodecyl trithiocarbonate (CPDT) as the RAFT agent[6]
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous dioxane or toluene as the solvent
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and oil bath
-
Syringes for sampling
-
Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) for analysis
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the TFPMA monomer, CPDT RAFT agent, and AIBN initiator in the solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated.
-
Degassing: Thoroughly deoxygenate the reaction mixture using several freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Periodically take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (by NMR) and the evolution of molecular weight and polydispersity (by GPC).
-
Termination and Isolation: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air. Isolate the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.
Characterization of Poly(2,2,3,3-tetrafluoropropyl methacrylate)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the polymer structure and determine the monomer conversion.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer.[9]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, which is reported to be around 68-74.2 °C.[6]
Key Applications
The unique properties of poly(2,2,3,3-tetrafluoropropyl methacrylate) make it a valuable material for a range of advanced applications.
Hydrophobic and Superhydrophobic Coatings
The low surface energy imparted by the fluorine atoms makes PTFPMA an excellent candidate for creating hydrophobic and superhydrophobic surfaces.[10][11] These coatings are highly water-repellent and find use in:
-
Self-cleaning surfaces
-
Anti-fouling coatings for marine applications
-
Moisture-resistant coatings for electronics
To achieve superhydrophobicity, a dual-scale surface roughness is often created, for which PTFPMA can be combined with nanoparticles or fabricated using specific techniques like spray coating.[12][13]
Optical Materials
Fluorinated polymers are known for their low refractive indices. PTFPMA, with its optical clarity, is a promising material for:
-
Plastic Optical Fibers (POFs): As a core or cladding material in POFs for data transmission over short distances.[14][15][16][17]
-
Antireflective Coatings: To reduce glare and improve light transmission in optical devices.
Biomedical Applications
The biocompatibility of fluorinated polymers is an active area of research.[18] While specific studies on the biocompatibility of PTFPMA are emerging, related fluorinated methacrylates have shown promise in:
-
Drug Delivery: The hydrophobic nature of PTFPMA could be utilized for the encapsulation and controlled release of hydrophobic drugs.[19][20]
-
Biocompatible Coatings: For medical devices and implants to reduce protein adsorption and improve biocompatibility.[21]
Safety and Handling
2,2,3,3-Tetrafluoropropyl methacrylate is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2,2,3,3-Tetrafluoropropyl methacrylate is a versatile fluorinated monomer with a unique combination of properties that make it highly valuable for the development of advanced materials. Its synthesis, while requiring careful control, is achievable through standard organic chemistry techniques. The ability to polymerize TFPMA via both free-radical and controlled radical methods allows for the tailoring of polymer properties to suit a wide range of applications, from robust hydrophobic coatings and high-performance optical materials to potentially innovative biomedical devices. As research continues to explore the full potential of fluorinated polymers, TFPMA is poised to play an increasingly important role in the advancement of materials science and technology.
References
Click to expand
- Li, C., Li, Y., Xu, Y., Song, Y., Zhu, D., & Huang, J. (1990). Synthesis and Characterization of Poly(2,2,3,3-Tetrafluoropropyl Methacrylate) and Its Copolymers with Methyl Methacrylate. Chemical Journal of Chinese Universities, 11(7), 783.
- Calosi, M., Guazzelli, E., Braccini, S., Lessi, M., Bellina, F., Galli, G., & Martinelli, E. (2022).
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